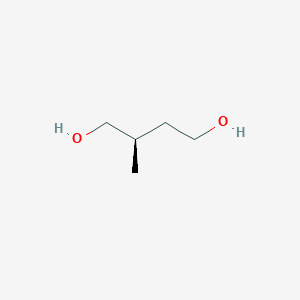

(R)-2-Methyl-1,4-butanediol

描述

Significance as a Chiral Diol in Organic Synthesis and Materials Science

Chiral diols are compounds that contain two hydroxyl groups within a chiral molecule. alfachemic.com They are of paramount importance in organic chemistry, serving as crucial intermediates, chiral auxiliaries, and ligands in asymmetric synthesis—reactions that selectively produce one enantiomer of a final product. alfachemic.comnih.govresearchgate.net The ability to control stereochemistry is vital in the production of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity. guidechem.com

(R)-2-Methyl-1,4-butanediol serves as a key chiral building block for this purpose. guidechem.com Its defined stereochemistry makes it a valuable starting material for the synthesis of enantiomerically pure products. nih.gov For instance, the stereoisomeric purity of chiral diols is critical in producing certain high-value chemicals; the related (S)-enantiomer is used in the asymmetric synthesis of methyl 3-methyloctanoate, a component in perfumes. Chiral diols like this compound are also employed as chiral ligands that, when complexed with a metal center, form catalysts for a wide range of asymmetric reactions, including hydrogenations and aldol (B89426) condensations. alfachemic.comorganic-chemistry.org

In materials science, the introduction of a branched structure, such as the methyl group in 2-methyl-1,4-butanediol (B1595762), has a significant impact on the properties of polymers. Compared to its linear counterpart, 1,4-butanediol (B3395766) (1,4-BDO), the branched structure of 2-methyl-1,4-butanediol reduces the crystallinity of polymers like polyesters and polyurethanes. ontosight.ai This alteration affects the material's physical properties, such as flexibility and clarity, making it a useful monomer for creating specialized polymers with tailored characteristics. ontosight.ai

Evolution of Research Perspectives on Branched 1,4-Butanediols

The research landscape for butanediols has undergone a significant evolution. Historically, the focus was on petrochemical routes for the production of linear 1,4-butanediol, a high-volume industrial chemical used to make spandex fibers and other polymers. wikipedia.org Industrial synthesis methods included reacting acetylene (B1199291) with formaldehyde (B43269) or the hydrogenation of maleic anhydride (B1165640). wikipedia.org Early research into branched diols also centered on chemical synthesis, such as the production of 2-methyl-1,4-butanediol from 2,3-butene-1,4-diol via hydroformylation. google.com

A major shift in research has been the move towards sustainable, bio-based production methods. researchgate.net Significant efforts have been dedicated to engineering microorganisms, such as Escherichia coli, to produce 1,4-BDO from renewable feedstocks like glucose. researchgate.netresearchgate.net This bio-based approach is now being applied to branched diols as well; 2-methyl-1,4-butanediol can be derived from itaconic acid, a platform chemical produced through the fermentation of carbohydrates by fungi like Aspergillus terreus.

More recently, research has evolved beyond simply producing these molecules to exploring how their unique structures can be leveraged for advanced applications. The focus has shifted to understanding and utilizing the specific properties imparted by branching. For example, studies directly compare the effects of linear versus branched diols on polymer characteristics. Current research is now exploring the synthesis of novel derivatives, such as branched 1,4-butanediol citrate (B86180) oligomers. nih.gov A 2024 study demonstrated that these oligomers, when used as co-plasticizers for thermoplastic starch, significantly improve the material's toughness and aging resistance, properties that are positively correlated with the oligomer's molecular weight. nih.gov This demonstrates a research trajectory moving from the fundamental synthesis of branched diols to their sophisticated engineering for high-performance, sustainable materials.

| Compound | Structure Type | Primary Production Route | Key Research Focus |

| 1,4-Butanediol (1,4-BDO) | Linear | Petrochemical (historically); Bio-fermentation (emerging) wikipedia.orgresearchgate.net | High-volume production for polymers like Spandex; sustainable biosynthesis. wikipedia.org |

| This compound | Branched, Chiral | Chemical synthesis; Bio-based (from itaconic acid) ontosight.ai | Chiral building block in asymmetric synthesis; monomer for specialized polymers with reduced crystallinity. guidechem.com |

| Branched 1,4-butanediol Citrate Oligomers | Branched Polymer | Synthesis from branched butanediol (B1596017) | Advanced material additives to improve properties like toughness and aging resistance in bioplastics. nih.gov |

Table 2: Comparison of Research Focus on Linear vs. Branched Butanediols.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-methylbutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCBGWLCXSUTHK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945304 | |

| Record name | 1,4-Butanediol, 2-methyl-, (2R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22644-28-6 | |

| Record name | (2R)-2-Methyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22644-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol, 2-methyl-, (2R) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Enantiopure R 2 Methyl 1,4 Butanediol

Chemo-Catalytic and Asymmetric Synthesis Approaches

Chemical synthesis provides a direct route to (R)-2-Methyl-1,4-butanediol, often relying on stereoselective reactions to create the chiral center.

Stereoselective Conversions from Chiral Precursors

One effective strategy involves the use of readily available chiral starting materials. A notable example is the synthesis of optically pure (R)- and (S)-2-alkyl-1,4-butanediols from 5-(menthyloxy)butenolides. This multi-step process yields the target diols in good yields. researchgate.net Another approach utilizes the enantioselective reduction of γ-methyl-substituted lactones, such as (S)-3(S)-5(S)-3-methyl-5-(d-menthyloxy)-butyrolactone, with reducing agents like lithium aluminum hydride, followed by deprotection steps to yield enantiomerically pure (S)-2-Methyl-1,4-butanediol with over 98% enantiomeric excess. The use of chiral precursors provides a reliable method for transferring chirality to the final product.

Asymmetric Additions and Reductions in Diol Synthesis

Asymmetric additions and reductions are powerful tools for creating chiral centers with high enantioselectivity. The asymmetric addition of diazoesters to aldehydes, followed by oxidation and stereoselective alkyl transfer, presents a versatile strategy for synthesizing a variety of vicinal diols. nih.gov For instance, dinuclear Mg-catalyzed asymmetric addition of ethyl diazoacetate to aldehydes can be employed. nih.gov While this specific example focuses on 1,2-diols, the principles can be adapted for 1,4-diol synthesis.

Asymmetric reduction of keto-alcohols using chiral oxazaborolidine reagents, such as Corey-Bakshi-Shibata (CBS) catalysts, is a well-established method for producing chiral diols with high enantiomeric purity. acs.orgresearchgate.net This two-step process often involves an initial asymmetric aldol (B89426) reaction to form the keto-alcohol, followed by the stereoselective reduction. acs.orgresearchgate.net

Methodologies Utilizing Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are instrumental in guiding the stereochemical outcome of a reaction. Diastereoselective hydrogenation of homochiral fumaramides derived from Oppolzer's sultam, followed by reduction with lithium aluminum hydride, has been shown to produce (2S)-butane-1,4-diols. researchgate.net This method demonstrates how a chiral auxiliary can direct the hydrogenation to a specific face of the molecule.

Carbohydrate-derived chiral ligands, due to their structural diversity and ready availability, are effective in asymmetric catalysis. mdpi.com These ligands, in combination with metal catalysts like titanium tetraisopropoxide, can promote the enantioselective addition of organometallic reagents to aldehydes, yielding chiral alcohols and diols. mdpi.com Proline-derived organocatalysts, in conjunction with additives like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been used to achieve high yields and enantiomeric excess in asymmetric aldol reactions, a key step in some diol synthesis pathways. acs.orgresearchgate.net

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a common method for the synthesis of diols. The hydrogenation of 2-butyne-1,4-diol (B31916) over Raney nickel catalysts is an industrial process for producing 1,4-butanediol (B3395766). researchgate.net To achieve the desired 2-methyl-1,4-butanediol (B1595762), a different starting material is required. A sustainable approach involves the hydrogenation of biomass-derived itaconic acid. researchgate.net This process can lead to intermediates like (α or β)-methyl-γ-butyrolactone, which can then be further hydrogenated to 2-methyl-1,4-butanediol using a ruthenium-on-carbon (Ru/C) catalyst. researchgate.net Another route involves the one-pot deep hydrogenation of maleic anhydride (B1165640) over a copper-molybdenum/silica (Cu-Mo/SiO₂) catalyst, which has shown high conversion and yield for 1,4-butanediol. rsc.org While not specific to the methylated version, this highlights the potential of catalytic hydrogenation.

Biocatalytic and Metabolic Engineering Platforms for Sustainable Production

In recent years, biological methods have gained prominence as sustainable alternatives for producing chiral chemicals. These approaches leverage the inherent stereoselectivity of enzymes and microbial metabolic pathways.

Engineered Microbial Fermentation Systems

Metabolic engineering of microorganisms offers a promising route for the de novo production of this compound. While the direct microbial production of this specific compound is not yet widely reported, the synthesis of the related compound 1,4-butanediol (BDO) in engineered Escherichia coli has been extensively studied. researchgate.netresearchgate.netnih.govkaist.ac.kr These engineered strains can produce BDO from renewable feedstocks like glucose. nih.gov The strategies employed include the design of novel biosynthetic pathways, optimization of enzyme expression, and balancing of metabolic fluxes to maximize product yield. researchgate.netnih.gov For example, engineered E. coli strains have been developed to produce up to 18 g/L of BDO. nih.gov

Furthermore, the production of other chiral diols, such as (R,R)-2,3-butanediol, has been successfully achieved in engineered Bacillus subtilis. mdpi.com By overexpressing key enzymes like 2,3-butanediol (B46004) dehydrogenase, researchers have significantly increased the production titer and chiral purity of the desired stereoisomer. mdpi.com Similar metabolic engineering principles could be applied to develop microbial strains for the efficient and stereoselective production of this compound from renewable resources.

Enzymatic Cascade Reactions for Stereospecific Diol Formation

Enzymatic cascade reactions offer an elegant and efficient approach to synthesizing complex molecules like this compound in a single pot, minimizing intermediate purification steps and waste generation. mdpi.comacs.org These cascades leverage the high selectivity of enzymes to control stereochemistry, leading to the desired enantiopure product. mdpi.com

A prominent strategy involves a two-step enzymatic cascade. researchgate.net The first step utilizes a lyase for C-C bond formation, followed by a reduction step catalyzed by an oxidoreductase to establish the final diol structure. researchgate.net For instance, a cascade can be initiated with the ligation of two aldehyde molecules, followed by the stereoselective reduction of the resulting intermediate. researchgate.net

The choice of enzymes is critical for the success of the cascade. For the synthesis of various vicinal diols, researchers have successfully employed enzymes like the pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDC) and butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH). acs.org In one example, a variant of ApPDC was used to convert butanal to (S)-butyroin, which was then reduced by BlBDH to produce (4S,5S)-octanediol with excellent stereoselectivity (ee and de >99%). acs.org This demonstrates the potential of tailoring enzyme cascades for specific stereochemical outcomes.

The table below outlines a representative enzymatic cascade for the production of a chiral diol, highlighting the enzymes and their roles.

| Reaction Step | Enzyme | Enzyme Class | Substrate | Product | Key Function |

| 1. Ligation | Pyruvate Decarboxylase variant (e.g., ApPDCE469G) | Lyase | Aldehyde (e.g., Butanal) | Acyloin (e.g., (S)-butyroin) | Asymmetric C-C bond formation |

| 2. Reduction | Butanediol Dehydrogenase (e.g., BlBDH) | Oxidoreductase | Acyloin (e.g., (S)-butyroin) | Diol (e.g., (4S,5S)-octanediol) | Stereoselective reduction of a carbonyl group |

Table 1: Representative enzymatic cascade for chiral diol synthesis. Data sourced from Organic Process Research & Development. acs.org

Cofactor regeneration is a crucial aspect of these cascades, especially for the reduction step, which often requires NADH. acs.org One effective strategy is to use a co-substrate system. For example, BlBDH can recycle NADH by oxidizing a co-substrate like 1,2-propanediol to hydroxyacetone, ensuring a continuous supply of the reducing equivalent. acs.org

Comparative Analysis of Oxidative versus Reductive Biosynthetic Pathways

The biosynthesis of diols like 2-Methyl-1,4-butanediol can be approached through either oxidative or reductive pathways, each with distinct characteristics regarding precursors, enzymatic machinery, and redox balance.

Reductive Pathways: These pathways typically start from highly oxidized precursors, such as sugars, and involve a series of reduction steps to generate the final diol product. A well-studied example is the production of 1,4-butanediol (BDO) in engineered Escherichia coli. kaist.ac.krresearchgate.netnih.gov This process often begins with central metabolites like succinyl-CoA, which is derived from the TCA cycle. researchgate.netresearchgate.net The pathway then proceeds through intermediates like 4-hydroxybutyrate (4-HB), which is subsequently converted to BDO. researchgate.netgoogle.com This conversion requires significant input of reducing power in the form of NADH or NADPH. kaist.ac.krnih.gov To enhance the efficiency of these pathways, metabolic engineering strategies often focus on improving the regeneration of these cofactors, for instance, by modulating the operation of the TCA cycle. kaist.ac.krnih.gov

Oxidative Pathways: In contrast, oxidative pathways often start from more reduced substrates and involve oxidation steps. While less common for the direct synthesis of this compound from simple sugars, understanding oxidative metabolism is crucial for identifying potential enzymes and pathways. For example, the metabolism of 1,4-butanediol in organisms like Pseudomonas putida involves initial oxidation steps catalyzed by dehydrogenases. researchgate.net These oxidative enzymes could potentially be repurposed in reverse or within different pathway contexts for synthesis. Oxidative cyclization, a common strategy in natural product biosynthesis, demonstrates how oxidative enzymes can create complex structures, and these principles could be applied to diol synthesis. nih.govnih.gov

The table below provides a comparative overview of these two biosynthetic approaches.

| Feature | Reductive Biosynthetic Pathway | Oxidative Biosynthetic Pathway |

| Starting Precursors | Typically oxidized central metabolites (e.g., succinyl-CoA from glucose). researchgate.net | Can start from more reduced substrates. |

| Key Intermediates | 4-hydroxybutyrate (4-HB), 4-hydroxybutyryl-CoA. researchgate.netgoogle.com | Can involve intermediates like 4-hydroxybutyraldehyde. researchgate.net |

| Enzyme Classes | Primarily dehydrogenases/reductases, transferases. google.com | Primarily oxidases, dehydrogenases. researchgate.net |

| Cofactor Requirement | High demand for reducing equivalents (NADH/NADPH). kaist.ac.krnih.gov | May generate reducing equivalents. |

| Primary Challenge | Ensuring sufficient cofactor supply and regeneration. kaist.ac.krnih.gov | Controlling the extent of oxidation to avoid side products. |

| Example Organism | Engineered Escherichia coli. kaist.ac.krnih.gov | Pseudomonas putida (for degradation). researchgate.net |

Table 2: Comparative analysis of reductive and oxidative biosynthetic pathways for butanediols.

For the production of a chiral molecule like this compound, a reductive pathway starting from a suitable precursor like β-methylcrotonyl-CoA is a plausible approach. This would involve a series of enzymatic reductions to stereoselectively form the diol.

Process Optimization and Scale-Up Considerations in this compound Production

Transitioning from a laboratory-scale synthesis to industrial production requires rigorous process optimization and scale-up. This involves enhancing product titers, rates, and yields while ensuring economic viability and sustainability.

For microbial fermentation processes, a key strategy is the optimization of the culture medium. This can be achieved through statistical methods like Plackett-Burman designs and response surface methodology to identify and optimize key medium components. researchgate.net For example, in the production of 2,3-butanediol by Bacillus amyloliquefaciens, optimizing the concentrations of corn steep liquor, soybean meal, and ammonium (B1175870) citrate (B86180) significantly increased the product concentration and productivity. researchgate.net

Fed-batch fermentation is another critical technique for achieving high product titers. nih.gov By feeding substrates and nutrients at a controlled rate, the accumulation of toxic byproducts can be minimized, and the production phase can be extended. In the production of diols from acetate (B1210297) by engineered E. coli, fed-batch experiments led to significantly higher titers compared to batch cultures. nih.gov

The choice of the microbial host is also paramount. Organisms that are Generally Recognized As Safe (GRAS), such as Bacillus amyloliquefaciens, are often preferred for industrial applications. researchgate.net Genetic engineering of the host strain is also a common approach to enhance production. This can involve overexpressing key pathway enzymes, deleting competing pathways, and optimizing cofactor availability. kaist.ac.krnih.gov

Downstream processing and purification are also major considerations for scale-up. The development of efficient extraction and purification methods is essential to obtain the final product with the desired purity. For instance, in-situ product separation using a biphasic system can alleviate product inhibition and simplify downstream processing. acs.org

The table below summarizes key parameters that are typically optimized for the scale-up of a fermentation process.

| Parameter | Objective | Typical Optimization Strategy |

| Medium Composition | Maximize biomass and product yield. | Statistical design of experiments (e.g., Plackett-Burman, response surface methodology). researchgate.net |

| Feeding Strategy | Achieve high cell density and product titer, avoid substrate inhibition. | Development of fed-batch or continuous culture processes. nih.gov |

| Aeration & Agitation | Ensure sufficient oxygen supply (for aerobic processes) and mixing. | Optimization of stirrer speed and aeration rate (vvm) in bioreactors. researchgate.net |

| pH and Temperature | Maintain optimal conditions for enzyme activity and cell viability. | Controlled pH and temperature in a bioreactor. |

| Product Titer | Increase the final concentration of the desired product. | Strain engineering, media and process optimization. researchgate.netnih.gov |

| Productivity | Decrease the time required to produce a certain amount of product. | High-cell-density cultivation, process optimization. researchgate.net |

| Yield | Maximize the conversion of substrate to product. | Metabolic engineering to reduce byproduct formation. |

Table 3: Key parameters for process optimization and scale-up in fermentation.

Ultimately, successful scale-up requires a holistic approach that integrates strain development, fermentation process optimization, and efficient downstream processing to create a robust and economically viable manufacturing process for this compound.

Exploration of R 2 Methyl 1,4 Butanediol As a Versatile Chiral Building Block

Application in Stereoselective Total Synthesis of Complex Molecules

The defined stereochemistry of (R)-2-Methyl-1,4-butanediol makes it a critical component in the asymmetric synthesis of intricate molecules, where precise control of the three-dimensional arrangement of atoms is essential.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This compound is an effective component of the chiral pool. Its inherent chirality is transferred throughout a synthetic sequence, eliminating the need for an asymmetric induction step and ensuring the desired stereochemistry in the final product. A key application is in the synthesis of certain perfume components, such as methyl 3-methyloctanoate, where the stereospecificity of the diol is crucial for the final aroma profile. Syntheses leveraging this chiral building block often begin with the selective protection of one of the two hydroxyl groups, followed by modification of the remaining functional group to build molecular complexity while retaining the original stereocenter.

Precursors to Optically Active Heterocycles and Natural Product Fragments

This compound is a precursor for a variety of optically active compounds, particularly five-membered heterocycles like γ-butyrolactones (GBL) and tetrahydrofurans. researchgate.net These structural motifs are prevalent in numerous natural products.

The conversion to γ-butyrolactone is a common and important transformation. This is typically achieved through an oxidation reaction. For instance, the dehydrogenation of 1,4-butanediol (B3395766) over copper-based catalysts to form γ-butyrolactone is a well-established industrial process. mdpi.com This process involves a series of steps:

Dehydrogenation of the primary alcohol at C-1 to form an aldehyde.

Intramolecular cyclization to form a hemiacetal (a lactol, specifically 2-hydroxytetrahydrofuran). mdpi.com

A second dehydrogenation step to yield the final lactone. mdpi.com

Applying this to this compound results in the formation of chiral (R)-3-methyl-γ-butyrolactone. This lactone is a key intermediate for synthesizing various natural products and biologically active molecules. The synthesis of structurally diverse γ-butyrolactone natural-product-like compounds is an area of significant research interest. acs.org

Below is a table of representative transformations and resulting products starting from this compound.

| Starting Material | Transformation | Product | Product Category |

| This compound | Oxidation/Dehydrogenation | (R)-3-Methyl-γ-butyrolactone | Chiral Lactone, Heterocycle Precursor |

| This compound | Amination | (R)-2-Methyl-1,4-butanediamine | Chiral Diamine |

| This compound | Etherification/Cyclization | (R)-3-Methyltetrahydrofuran | Chiral Heterocycle |

Derivatization and Functionalization for Advanced Chiral Intermediates

The versatility of this compound stems from the differential reactivity of its primary and secondary hydroxyl groups, allowing for selective chemical modifications. These derivatizations create advanced chiral intermediates tailored for specific synthetic targets.

Common derivatization strategies include:

Monoprotection: Selectively protecting the primary hydroxyl group (at C-4) over the secondary hydroxyl group (at C-1) using bulky protecting groups. This allows for the subsequent reaction at the less hindered C-1 position.

Oxidation: As mentioned, oxidation can lead to lactones. Selective oxidation of the primary alcohol can yield the corresponding carboxylic acid, while oxidation of the secondary alcohol would yield a ketone.

Conversion to Leaving Groups: Both hydroxyl groups can be converted into better leaving groups (e.g., tosylates, mesylates, or halides). This facilitates nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities, including azides, cyanides, and alkyl chains.

Amination: The diol can be converted into chiral diamines, such as 2-methyl-1,4-butanediamine, which are valuable ligands for asymmetric catalysis or as building blocks for polyamide synthesis.

These functionalized intermediates are crucial for multi-step syntheses, where each modification is a step towards a complex target molecule, with the stereochemical integrity maintained from the original this compound.

Mechanistic Insights into Stereocontrol in Reactions Involving this compound

The stereocenter at the C-2 position, bearing a methyl group, exerts significant stereochemical control in reactions involving this compound and its derivatives. acs.org This control is fundamental to its utility in asymmetric synthesis.

When the diol or its derivatives undergo reactions that form a new stereocenter, the existing (R)-stereocenter directs the approach of incoming reagents. This phenomenon, known as substrate-controlled diastereoselection, arises from steric and electronic effects. For example, in the cyclization to form substituted tetrahydrofurans or lactones, the bulky methyl group at the C-2 position will preferentially occupy a pseudo-equatorial position in the reaction's transition state to minimize steric strain. This conformational preference forces the substituent at the adjacent carbon to adopt a specific orientation, leading to a high diastereomeric excess in the product.

Similarly, in reactions involving chiral boronates derived from diols, the stereochemistry of the diol backbone dictates the facial selectivity of reactions at the boron center. The Matteson reaction, for instance, involves the nucleophilic displacement of a leaving group from the α-carbon of a boronic ester. researchgate.net This process proceeds through a stereospecific 1,2-migration, where the stereochemistry of the diol auxiliary, such as a butanediol (B1596017) derivative, directly controls the configuration of the newly formed stereocenter. researchgate.net The predictable nature of this stereocontrol makes this compound a reliable tool for constructing chiral centers with high fidelity.

Novel Applications of R 2 Methyl 1,4 Butanediol in Polymer Chemistry and Advanced Materials

Design and Synthesis of Bio-Based Polymers and Copolymers.acs.orggrandviewresearch.com

The development of bio-based polymers is a critical step towards a more sustainable chemical industry. (R)-2-methyl-1,4-butanediol is a key monomer in this endeavor, enabling the synthesis of a new generation of polyesters and copolymers with reduced reliance on fossil fuels. acs.orgbioplasticsnews.com

Influence of Stereochemistry and Branching on Polymer Properties.acs.orggrandviewresearch.com

The specific stereochemistry and branched nature of this compound have a profound impact on the resulting polymer's properties. The methyl branch disrupts the regularity of the polymer chain, which in turn reduces crystallinity compared to polymers made from linear diols like 1,4-butanediol (B3395766). acs.org This reduction in crystallinity can lead to lower melting temperatures and increased transparency. acs.orgacs.org

The stereochemical control offered by using an optically pure monomer like this compound allows for the creation of polymers with highly regular structures. This regularity can be exploited to fine-tune thermal and mechanical properties. For instance, the introduction of methyl branches has been shown to increase the glass transition temperature (Tg) of some polyesters. acs.org The precise placement of the methyl group, dictated by the (R)-configuration, can influence chain packing and intermolecular interactions, thereby affecting the bulk properties of the material. bham.ac.ukresearchgate.net

Table 1: Comparison of Polymer Properties Based on Diol Structure

| Diol | Branching | Stereochemistry | Typical Effect on Polymer Crystallinity |

| 1,4-Butanediol | Linear | Achiral | Higher |

| This compound | Branched | Chiral (R) | Lower |

| Racemic 2-Methyl-1,4-butanediol (B1595762) | Branched | Racemic | Lowered |

This table provides a generalized comparison. Specific polymer properties will depend on the co-monomer and polymerization conditions.

Polycondensation and Polymerization Reactions Incorporating Chiral Diols.nih.govpalmerholland.comnih.gov

This compound can be incorporated into polymer backbones through polycondensation reactions with various dicarboxylic acids or their derivatives. google.com This process typically involves heating the monomers in the presence of a catalyst, leading to the formation of ester linkages and the release of a small molecule, such as water. acs.orggoogle.com The reactivity of the secondary hydroxyl group in this compound can be lower than that of primary hydroxyl groups in linear diols, which may necessitate specific catalysts or reaction conditions to achieve high molecular weight polymers. acs.orguva.nl

Enzymatic polymerization is another promising route for synthesizing polyesters from chiral diols. nih.gov Lipases, for instance, can catalyze polycondensation reactions under milder conditions, often with high stereoselectivity. This can be particularly advantageous for preserving the stereochemical integrity of the monomer unit within the polymer chain. nih.gov

Development of Specialty Polymeric Materials with Tunable Characteristics.grandviewresearch.com

The unique structural features of this compound make it a valuable component in the development of specialty polymers with tunable characteristics. By copolymerizing it with other diols and diacids, a wide range of materials with tailored properties can be achieved. mdpi.com

For example, incorporating this compound into copolyesters can modify their thermal properties, mechanical strength, and biodegradability. acs.orgacs.org The presence of the methyl branch can enhance hydrophobicity, which is beneficial for applications such as coatings. acs.org Furthermore, the ability to control the stereochemistry allows for the fine-tuning of degradation rates, which is crucial for applications in biomedical devices and controlled-release systems. acs.org

Table 2: Examples of Specialty Polymers and Tunable Properties

| Polymer System | Tunable Characteristic | Potential Application |

| Copolyesters of this compound and adipic acid | Crystallinity, Melting Point | Biodegradable films, packaging |

| Copolyesters with 2,5-furandicarboxylic acid | Glass Transition Temperature, Thermal Stability | High-performance bio-based plastics |

| Polyurethanes | Hard/Soft Segment Ratio, Elasticity | Elastomers, foams |

Stereocomplex Formation and Supramolecular Assemblies Utilizing this compound Derivatives.grandviewresearch.com

The chirality of this compound opens up possibilities for creating advanced materials through stereocomplexation and supramolecular assembly. A stereocomplex is a specific interaction and packing of polymer chains with opposite chiralities (e.g., a blend of polymers made from (R)- and (S)-2-methyl-1,4-butanediol). This can lead to the formation of highly ordered crystalline structures with enhanced thermal stability and mechanical properties compared to the individual enantiomeric polymers. researchgate.net

Furthermore, derivatives of this compound can be designed to participate in specific non-covalent interactions, such as hydrogen bonding, to form well-defined supramolecular structures. zju.edu.cnresearchgate.net These self-assembled materials can exhibit interesting properties, such as responsiveness to external stimuli, making them suitable for applications in sensors, drug delivery, and smart materials. nih.gov The predictable arrangement of the chiral units can guide the formation of complex, hierarchical structures.

Analytical Methodologies for the Characterization and Purity Assessment of R 2 Methyl 1,4 Butanediol

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment (e.g., NMR Spectroscopy, X-ray Analysis)

The definitive identification and structural confirmation of (R)-2-Methyl-1,4-butanediol rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, chemical environment, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals corresponding to the protons of the methyl group, the methine proton at the chiral center, and the various methylene (B1212753) protons can be observed. The chemical shifts (δ) and coupling constants (J) are critical for assigning these signals to specific protons within the molecule. For instance, the methyl group typically appears as a doublet, while the protons adjacent to the hydroxyl groups exhibit characteristic chemical shifts. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, five distinct signals are expected, corresponding to the methyl carbon, the chiral methine carbon, and the three other carbons in the butane (B89635) chain. chemicalbook.com The chemical shifts of the carbons bonded to the oxygen atoms of the hydroxyl groups are typically found further downfield.

A representative, though predicted, ¹H NMR spectrum for a related butanediol (B1596017) derivative illustrates the type of information that can be obtained. hmdb.ca

Below is a table summarizing typical spectroscopic data for 2-methyl-1,4-butanediol (B1595762).

| Technique | Parameter | Observed Value/Range | Reference |

| ¹H NMR | Chemical Shift (δ) | ~0.82 (d), 3.37-3.47 (m), 4.40 (t) | |

| ¹³C NMR | Number of Signals | 5 | chemicalbook.com |

| Mass Spectrometry | Molecular Weight | 104.15 g/mol | nih.gov |

Chromatographic Methods for Enantiomeric Purity and Impurity Profiling (e.g., HPLC, Gas Chromatography)

Chromatographic techniques are indispensable for assessing the enantiomeric purity of this compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For the analysis of chiral compounds like this compound, chiral stationary phases (CSPs) are often used to separate the (R) and (S) enantiomers. The choice of the mobile phase, which typically consists of a mixture of solvents like acetonitrile (B52724) and water, is crucial for achieving optimal separation. sielc.com Detection is often accomplished using a refractive index detector (RID), as diols lack a strong UV chromophore. protocols.io The retention times of the enantiomers will differ on a chiral column, allowing for the determination of the enantiomeric excess (ee) of the (R)-enantiomer.

Gas Chromatography (GC) is another powerful technique for purity and impurity analysis, particularly for volatile compounds like this compound. sigmaaldrich.com In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. A flame ionization detector (FID) is commonly used for detection. nih.gov To analyze enantiomers by GC, derivatization with a chiral reagent or the use of a chiral capillary column is necessary. This allows for the separation and quantification of the (R) and (S) enantiomers. GC is also effective in identifying and quantifying related impurities, such as other diols or residual starting materials. researchgate.net

The following table outlines typical parameters for the chromatographic analysis of butanediols.

| Technique | Parameter | Condition/Value | Reference |

| HPLC | Column | Reverse Phase (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile/Water with acid modifier | sielc.com | |

| Detector | Refractive Index (RI) | protocols.io | |

| Gas Chromatography | Column | Capillary (e.g., Supelcowax-10) | nih.gov |

| Detector | Flame Ionization (FID) | nih.gov | |

| Purity Specification | ≥97.0% (sum of enantiomers) | sigmaaldrich.com |

Advanced Hyphenated Techniques for Comprehensive Analysis

For a more comprehensive analysis, chromatographic methods are often coupled with spectroscopic detectors, a practice known as hyphenation. researchgate.net These advanced techniques provide both separation and identification capabilities in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification. GC-MS is particularly useful for identifying unknown impurities in a sample of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples HPLC with mass spectrometry. researchgate.net This technique is advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC. For this compound, LC-MS can be used to confirm the molecular weight of the compound and its fragments. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like diols. swgdrug.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful, albeit less common, hyphenated technique that directly couples HPLC with NMR spectroscopy. researchgate.net This allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, providing detailed structural information for each separated component. This can be invaluable for the unambiguous identification of impurities and for confirming the structure of the main component without the need for offline fraction collection.

These hyphenated techniques offer a superior level of analytical detail, combining separation with definitive structural elucidation, which is crucial for the quality control and characterization of this compound.

Future Perspectives and Emerging Research Avenues for R 2 Methyl 1,4 Butanediol

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of chemical reactions for producing (R)-2-Methyl-1,4-butanediol. These computational tools can significantly accelerate the discovery and optimization of synthetic routes.

One of the key applications of AI in this context is retrosynthesis , where the target molecule, this compound, is deconstructed into simpler, commercially available starting materials. nih.gov AI algorithms can propose multiple synthetic pathways, including novel routes that may not be apparent to human chemists. Furthermore, these tools can predict the outcomes of reactions, helping to validate proposed synthetic steps before they are attempted in the laboratory. nih.gov

The integration of AI and ML with automated synthesis platforms, such as microfluidics, presents a powerful combination for de novo drug design and could be adapted for the synthesis of fine chemicals like this compound. chemrxiv.org This automated "design-make-test-analyze" cycle can rapidly iterate through different synthetic strategies to identify the most promising candidates. chemrxiv.org

Exploration of Novel Biocatalytic Systems and Enzyme Engineering for Enhanced Production

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. ed.ac.uk The exploration of novel biocatalytic systems and the engineering of enzymes are critical for the enhanced production of this compound.

Researchers are actively seeking and engineering enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases, to improve their efficiency and stereoselectivity in the synthesis of chiral diols. nih.gov For example, engineered microorganisms like Escherichia coli can be developed to produce this compound from renewable feedstocks. nih.govnih.gov Metabolic engineering strategies focus on optimizing pathways, balancing cofactors, and reducing the formation of byproducts to increase the final product titer. nih.gov

Furthermore, the immobilization of enzymes or whole cells on solid supports can enhance their stability and reusability, making the biocatalytic process more economically viable. nih.gov Packed bed reactors with immobilized biocatalysts have demonstrated continuous production of chiral diols with high yields and stereoselectivity over extended periods. nih.gov

| Enzyme Type | Role in Diol Synthesis | Potential for Engineering |

| Alcohol Dehydrogenase | Reduction of aldehydes/ketones to alcohols. | Improve stereoselectivity for (R)-enantiomer. |

| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids or reduction to alcohols. | Enhance activity towards specific substrates. |

| Hydroxylase | Introduction of hydroxyl groups. | Increase regioselectivity. |

| Decarboxylase | Removal of carboxyl groups. | Optimize for specific substrates in the pathway. |

Advancements in Sustainable Chemical Processes and Circular Economy Integration

The development of sustainable chemical processes for the production of this compound is crucial for reducing the environmental impact of the chemical industry. This includes the use of renewable feedstocks and the integration of production into a circular economy model.

One promising approach is the hydrogenation of biomass-derived itaconic acid. researchgate.net Itaconic acid is a bio-based platform chemical that can be produced through the fermentation of sugars. The hydrogenation of itaconic acid and its derivatives can yield 2-methyl-1,4-butanediol (B1595762), offering a sustainable alternative to petrochemical-based production routes. researchgate.net

The concept of a biorefinery, where biomass is converted into a variety of valuable products, is central to the sustainable production of chemicals. mdpi.com In an integrated biorefinery model, lignocellulosic biomass can be processed to produce second-generation sugars, which are then fermented to produce bio-based chemicals like 1,4-butanediol (B3395766). mdpi.com This approach not only utilizes renewable resources but also has the potential to be more energy-efficient and have a lower carbon footprint compared to fossil-based processes. mdpi.comrsc.org

Furthermore, there is growing interest in the "bio-upcycling" of plastic waste. Microorganisms are being studied for their ability to break down polymers into their constituent monomers, which can then be used as feedstocks for the production of new chemicals. For example, some fungi can convert 1,4-butanediol, a monomer derived from polyesters and polyurethanes, into other valuable chemical building blocks. biorxiv.org This creates a closed-loop system where plastic waste is valorized, contributing to a circular economy.

| Sustainable Process | Feedstock | Key Advantage |

| Hydrogenation | Itaconic Acid (from biomass) researchgate.net | Utilizes a renewable, bio-based platform chemical. |

| Integrated Biorefinery | Lignocellulosic Biomass mdpi.com | Produces multiple bio-based products, improving economic viability. |

| Bio-upcycling | Plastic Waste (Polyesters, Polyurethanes) biorxiv.org | Creates a circular economy for plastics. |

Discovery of Unprecedented Applications in Fine Chemicals and Functional Materials

While this compound is already used as an intermediate in the synthesis of various chemicals, ongoing research is focused on discovering new and unprecedented applications in fine chemicals and functional materials. ontosight.ai Its chiral nature and the presence of two hydroxyl groups make it a versatile building block for creating complex molecules with specific properties.

In the realm of fine chemicals, this compound can serve as a chiral precursor in asymmetric synthesis. This is particularly important in the pharmaceutical and fragrance industries, where the stereochemistry of a molecule can significantly impact its biological activity or scent. For example, chiral diols are used in the synthesis of pharmaceuticals and perfume components.

In the field of functional materials, the incorporation of this compound into polymers can impart unique properties. The methyl group introduces branching, which can reduce the crystallinity of polymers compared to their linear counterparts derived from 1,4-butanediol. This can lead to the development of new polyesters, polyurethanes, and other polymers with tailored flexibility, solubility, and thermal properties. industrialchemicals.gov.auwikipedia.org These materials could find applications in areas such as biodegradable plastics, specialized coatings, and advanced fibers. industrialchemicals.gov.auwikipedia.orgbdmaee.net

The exploration of its use as a solvent or a component in formulations for cosmetics and personal care products is also an area of interest due to its properties as a diol. ontosight.aiindustrialchemicals.gov.au

常见问题

Q. Reduction Steps :

- Raney Nickel reduction of the lactone intermediate (90% yield).

- LiAlH₄ reduction in tetrahydrofuran (THF) to yield the diol (>98% enantiomeric excess).

This method achieves an 80% overall yield with rigorous chiral auxiliary recovery .

Q. How is the enantiomeric purity of this compound validated experimentally?

- Methodological Answer : Enantiomeric excess is typically quantified using:

- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.

- Optical Rotation Measurement : Specific rotation values (e.g., [α]D -135° for (R)-isomer) compared to literature standards.

- Nuclear Magnetic Resonance (NMR) : Analysis of diastereomeric derivatives (e.g., using chiral shift reagents) .

Q. What analytical techniques are critical for characterizing this compound in complex mixtures?

- Methodological Answer : Key techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Separation and identification of volatile derivatives.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of hydroxyl (O-H) and alkyl (C-H) stretches.

- Polarimetry : Confirmation of optical activity.

- ¹H/¹³C NMR : Structural elucidation (e.g., distinguishing between 1,4- and 1,3-diol isomers) .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound derivatives under solid acid catalysis?

- Methodological Answer :

- Elay-Rideal Mechanism : Applied to solid superacid catalysts (e.g., SO₄²⁻/TiO₂-SnO₂) for esterification reactions.

- Rate Equations : Derived from reactant concentrations (e.g., acrylic acid, 1,4-butanediol) and water inhibition effects.

- Validation : Experimental rate data (e.g., <5% error between predicted and observed values) guide process optimization for diacrylate derivatives .

Q. What experimental discrepancies exist in viscosity measurements of 2-methyl-1,4-butanediol, and how can they be resolved?

- Methodological Answer :

- Discrepancy : Dry-condition viscosity of 1,2,3,4-butanetetrol differs by two orders of magnitude between bulk measurements (3.7×10¹ Pa·s) and optical tweezers data (4.0×10³ Pa·s).

- Resolution Strategies :

Standardize humidity control (e.g., dry nitrogen purge).

Cross-validate using multiple techniques (e.g., rheometry, dynamic light scattering).

Investigate sample purity (e.g., trace water content) and molecular interactions .

Q. How does ethanol co-administration alter the toxicokinetics of 1,4-butanediol and its methyl-substituted analogs?

- Methodological Answer :

- Competitive Alcohol Dehydrogenase (ADH) Inhibition : Ethanol competes with 1,4-butanediol for ADH, increasing plasma concentrations of unmetabolized diol.

- Experimental Design :

In Vivo Rat Models : Co-administer ethanol and 1,4-butanediol.

Tissue Analysis : Quantify diol levels in liver and brain via LC-MS.

Mortality Assessment : Dose-response curves under ethanol vs. control conditions .

Q. What catalytic systems improve selectivity in hydrogenation reactions producing this compound?

- Methodological Answer :

- Rhodium Catalysts : Dicarbonylacetylacetonato rhodium (I) with phosphine ligands (e.g., C18H16N5OP) achieves >96% selectivity in CO/H₂ atmospheres.

- Key Parameters :

- Temperature: 60–195°C.

- Solvent: 1,4-dioxane or dichloromethane.

- Pressure: 1.2 MPa H₂.

- Byproduct Mitigation : Optimize ligand-to-metal ratios to suppress 2-ethyl-1,3-propanediol formation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported bioactivity data for this compound across isomer studies?

- Methodological Answer :

- Comparative Pharmacological Assays : Test all four butanediol isomers (1,2-, 1,3-, 2,3-, 1,4-) under identical conditions (e.g., mouse preference models).

- Statistical Frameworks : Apply ANOVA to identify isomer-specific effects (e.g., neural vs. hepatic determinants of drinking behavior).

- Meta-Analysis : Aggregate data from multiple studies to resolve outliers (e.g., unexpected 1,4-butanediol rejection in mice) .

Tables for Key Data

| Property | Value for this compound | Reference |

|---|---|---|

| Viscosity (Dry, 295 K) | 0.15 Pa·s | |

| Enantiomeric Excess (HPLC) | >98% | |

| Optimal Synthesis Yield | 80% | |

| Toxicity (LD₅₀, Rats) | Enhanced by ethanol co-administration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。